molecular formula C44H70O23 B1679245 Rebaudioside A CAS No. 58543-16-1

Rebaudioside A

Cat. No. B1679245
CAS RN: 58543-16-1
M. Wt: 967 g/mol
InChI Key: HELXLJCILKEWJH-NCGAPWICSA-N
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Description

Rebaudioside A (Reb A) is a steviol glycoside derived from the leaves of Stevia rebaudiana. It is approximately 240 times sweeter than sugar and is considered the sweetest and most stable steviol glycoside . Reb A is less bitter than stevioside . The glycoside contains only glucose as its monosaccharide moieties .


Synthesis Analysis

Reb A can be synthesized from stevioside through an enzymatic transglycosylation process . This process involves pre-treating the stevia leaves with cellulase and adding soluble starch as the glucosyl donor . The transglycosylation of stevioside leads to an enrichment in the Reb A content .


Molecular Structure Analysis

Reb A has a complex molecular structure. It contains four glucose molecules in total with the central glucose of the triplet connected to the main steviol structure at its hydroxyl group, and the remaining glucose at its carboxyl group forming an ester bond .


Chemical Reactions Analysis

Reb A interacts with the T1R2 human sweet taste receptor through a layer-by-layer adsorption process . The adsorption rate is controlled by physical sorption, mainly via electron sharing or electron transfer between the adsorbent and the adsorbate .


Physical And Chemical Properties Analysis

Reb A is a white powder with a chemical formula of C44H70O23 . It has a molar mass of 967.01 g/mol . Reb A is stable due to no adsorption of moisture up to a water activity value of 0.85 .

Scientific Research Applications

1. Natural Sweetener with Medicinal Potential

Rebaudioside A, derived from Stevia rebaudiana, is a natural non-caloric sweetener that has been gaining attention for its sweetening capabilities and potential therapeutic applications. This sweetener is superior to sucrose in terms of sweetness and has no harmful effects on human health. It has shown promise in various medicinal areas, including antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activities. Its dose-dependent bioactivities and specific applications in certain pathological conditions are noteworthy, but further clinical research is necessary to fully understand its mechanisms and therapeutic potential (Orellana-Paucar, 2023).

2. Enhanced Extraction Techniques

Innovative methods have been developed to enhance the extraction of Rebaudioside A from stevia leaves. Using water as a green solvent, researchers have optimized extraction parameters such as time, temperature, and leaves-to-water ratio to maximize Rebaudioside A recovery. This research contributes to the efficient and environmentally friendly extraction of Rebaudioside A (Das, Golder, & Das, 2015).

3. Stability and Degradation Studies

Stability studies of Rebaudioside A under various conditions are critical for its application in food and beverage products. Research has focused on its stability across different pH levels and temperatures, identifying degradation products and conditions that affect its stability. This knowledge is essential for developing stable formulations containing Rebaudioside A for commercial use (Prakash, Clos, & Chaturvedula, 2012).

4. Application in Sugar-Free Products

Rebaudioside A has been successfully used as a natural, non-caloric sweetener in sugar-free products, such as yoghurt. Its incorporation significantly affects the sensory properties, texture, pH, and water-holding capacity of such products, offering an alternative for consumers seeking sugar-free options (Yang Xu-ya, 2013).

5. Hemodynamic Effects and Insulin Secretion

Clinical studies have shown that Rebaudioside A does not significantly alter blood pressure or glucose homeostasis in humans, which is essential for its use as a sweetener in various populations. Additionally, it has been found to stimulate insulin secretion from pancreatic beta cells, an effect that is glucose-dependent and mediated through the inhibition of ATP-sensitive K+ channels. This finding is significant for understanding the metabolic impact of Rebaudioside A (Maki et al., 2008).

6. Novel Sweetener Development

Research into steviol glycosides has led to the development of novel sweeteners like Rebaudioside M, showcasing the ongoing efforts to find natural, non-caloric sweeteners with improved taste profiles. Understanding the structural and taste properties of these compounds contributes to the development of better sweetening agents (Prakash, Markosyan, & Bunders, 2014).

Future Directions

Reb A is gradually being accepted by consumers due to its safe, zero calories, clear, and sweet taste with no significant undesirable characteristics . It can be used in various foods or dietary supplements as a sweetener . Furthermore, the cultivation of organic stevia has been increasing in many parts of Europe and Asia, indicating a vast market for sugar substitutes in the future .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-33(58)30(55)26(51)20(14-47)62-38)23(43)6-10-44(17,16-43)67-39-35(65-37-32(57)29(54)25(50)19(13-46)61-37)34(27(52)21(15-48)63-39)64-36-31(56)28(53)24(49)18(12-45)60-36/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELXLJCILKEWJH-NCGAPWICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047898
Record name Rebaudioside A
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

967.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rebaudioside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Rebaudioside A

CAS RN

58543-16-1
Record name Rebaudioside A
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Record name Rebaudioside A
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Record name Rebaudioside A
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Record name Rebaudioside A
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Record name Kaur-16-en-18-oic acid, 13-[(O-β-D-glucopyranosyl-(1.fwdarw.2)-O-[β-D-glucopyranosyl-(1.fwdarw.3)]-β-D-glucopyranosyl)oxy]-, β-D-glucopyranosyl ester, (4α)
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Record name REBAUDIOSIDE A
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Record name Rebaudioside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034950
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

242 - 244 °C
Record name Rebaudioside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
7,760
Citations
MC Carakostas, LL Curry, AC Boileau… - Food and Chemical …, 2008 - Elsevier
… rebaudioside A … rebaudioside A has no effect on either blood pressure or glucose homeostasis. This paper summarizes the information used to conclude that high purity rebaudioside A (…
Number of citations: 472 www.sciencedirect.com
LL Curry, A Roberts - Food and Chemical Toxicology, 2008 - Elsevier
… , Wistar rats were administered rebaudioside A at dietary … study, Wistar rats were administered rebaudioside A at dietary … due to excretion of high levels of rebaudioside A via the liver. All …
Number of citations: 122 www.sciencedirect.com
C Gardana, P Simonetti, E Canzi… - Journal of agricultural …, 2003 - ACS Publications
… their content of stevioside or rebaudioside A. These compounds … of stevioside and rebaudioside A after incubation with … preferentially stevioside and rebaudioside A. The experiments …
Number of citations: 324 pubs.acs.org
Y Wang, X Luo, L Chen, AT Mustapha… - … Reviews in Food …, 2023 - Wiley Online Library
… , and biosynthetic pathway of rebaudioside A and summarize the … rebaudioside A. Furthermore, the current problems hindering the future production and application of rebaudioside A …
Number of citations: 5 ift.onlinelibrary.wiley.com
SS Chang, JM Cook - Journal of agricultural and food chemistry, 1983 - ACS Publications
… of rebaudioside A. Exposure to 1 week of sunlight did not affect stevioside but resulted in approximately 20% loss of rebaudioside A… The structureof rebaudioside A is the same as that of …
Number of citations: 228 pubs.acs.org
U Wölwer-Rieck, W Tomberg… - Journal of agricultural …, 2010 - ACS Publications
… and rebaudioside A and the … or rebaudioside A after 24, 48, and 72 h storage times at 80 C. Degradation of up to 70% was observed, and stevioside was less stable than rebaudioside A…
Number of citations: 106 pubs.acs.org
AL Allen, JE McGeary, JE Hayes - Chemosensory perception, 2013 - Springer
In order to reduce calories in foods and beverages, the food industry routinely uses non-nutritive sweeteners. Unfortunately, many are synthetically derived, and many consumers have …
Number of citations: 71 link.springer.com
A Wheeler, AC Boileau, PC Winkler… - Food and Chemical …, 2008 - Elsevier
… Rebaudioside A has been shown to undergo in vitro … on rebaudioside A and suggests that systemic exposure to its aglycone steviol may be lower following ingestion of rebaudioside A …
Number of citations: 161 www.sciencedirect.com
KC Maki, LL Curry, MC Carakostas, SM Tarka… - Food and Chemical …, 2008 - Elsevier
… Stevioside and rebaudioside A differ by one additional glucose moiety on rebaudioside A. … Because of the similarities in their metabolism, rebaudioside A and stevioside are expected …
Number of citations: 106 www.sciencedirect.com
KC Maki, LL Curry, MS Reeves, PD Toth… - Food and Chemical …, 2008 - Elsevier
… weeks of consumption of 1000 mg rebaudioside A (n = 60) a … rebaudioside A (0.11 ± 0.06%) and placebo (0.09 ± 0.05%; p = 0.355) groups. Changes from baseline for rebaudioside A …
Number of citations: 200 www.sciencedirect.com

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